2-(2-Hydroxyethoxy)isonicotinonitrile
Description
2-(2-Hydroxyethoxy)isonicotinonitrile is a heterocyclic compound featuring an isonicotinonitrile core substituted with a 2-hydroxyethoxy group at the 2-position of the pyridine ring. The hydroxyethoxy group introduces hydrogen-bonding capabilities, distinguishing it from simpler alkyl or aryl-substituted isonicotinonitrile derivatives.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-6-7-1-2-10-8(5-7)12-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
ALDKBSBNDLGABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Hydroxyethoxy)isonicotinonitrile with structurally related isonicotinonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Key Comparative Insights:
Substituent Effects on Polarity: The 2-hydroxyethoxy group enhances water solubility compared to the 2-methoxy analog due to its hydroxyl group . 2-[Ethyl(phenyl)amino] introduces steric hindrance and electron-donating properties, reducing reactivity in nucleophilic substitutions compared to the hydroxyethoxy derivative .
Reactivity in Synthesis :
- Methoxy and hydroxyethoxy substituents stabilize the pyridine ring via electron-donating effects, but the hydroxyethoxy group may participate in side reactions (e.g., ether cleavage under acidic conditions).
- The nitrile group in all analogs enables functional group transformations (e.g., reduction to amines or conversion to tetrazoles) .
Potential Applications: 2-Methoxyisonicotinonitrile is documented in cross-coupling reactions, suggesting that the hydroxyethoxy variant could similarly serve in Suzuki-Miyaura or Buchwald-Hartwig reactions . The hydroxyethoxy moiety may improve bioavailability in drug candidates, analogous to hydroxyethyl groups in approved pharmaceuticals (e.g., β-blockers) .
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